molecular formula C22H19ClN2OS2 B14985235 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B14985235
M. Wt: 427.0 g/mol
InChI Key: FNKJRNQNAJTVAI-UHFFFAOYSA-N
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Description

2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a benzothiophene ring, which is further substituted with a piperidine ring. The presence of chlorine and methyl groups adds to its unique chemical properties.

Preparation Methods

The synthesis of 2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions are generally mild and can tolerate various functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the chlorine atom .

Scientific Research Applications

2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but it often involves modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H19ClN2OS2

Molecular Weight

427.0 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C22H19ClN2OS2/c1-13-6-7-15-18(12-13)27-20(19(15)23)22(26)25-10-8-14(9-11-25)21-24-16-4-2-3-5-17(16)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

FNKJRNQNAJTVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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